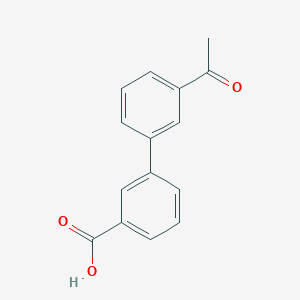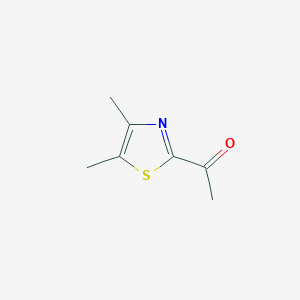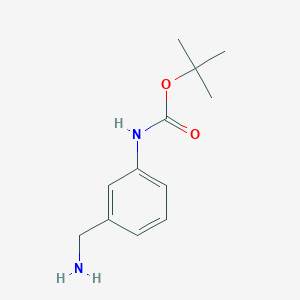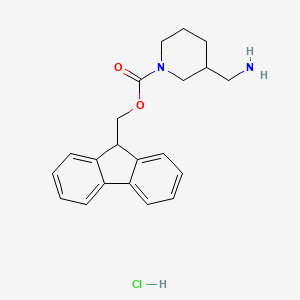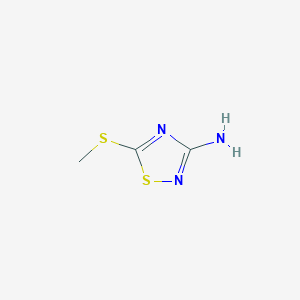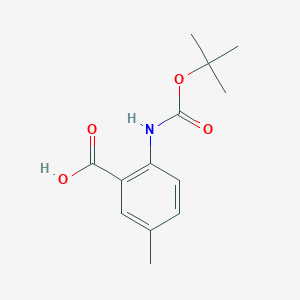
n-Boc-5-methylanthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-5-methylanthranilic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.27 . It is also known by other synonyms such as Anthranilic acid, N-Boc-5-methyl; N-Boc-5-Methylanthranilic acid; 2-(tert-Butoxycarbonylamino)-5-methylbenzoic acid .
Synthesis Analysis
The synthesis of n-Boc-5-methylanthranilic acid and similar compounds has been explored in various studies. For instance, a study reported the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Another study discussed the engineering of Saccharomyces cerevisiae for anthranilate and methyl anthranilate production .Molecular Structure Analysis
The molecular structure of n-Boc-5-methylanthranilic acid is represented by the formula C13H17NO4 . The ChemSpider ID for this compound is 2037985 .Physical And Chemical Properties Analysis
N-Boc-5-methylanthranilic acid has a boiling point of 341.9ºC at 760 mmHg and a density of 1.212g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Metal Complexes
n-Boc-5-methylanthranilic acid: is utilized in the synthesis of metal anthranilate complexes. These complexes have shown diverse biological activities, such as anti-inflammatory , antineoplastic , anti-malarial , and α-glucosidase inhibitory properties . They also serve as chelating agents to form complexes with applications in antipathogenic activities, photoluminescent materials, corrosion inhibitors, and catalysts .
Catalytic Activities
The metal complexes derived from anthranilic acid exhibit significant catalytic activity. For instance, Co (II) and Cu (II) complexes have demonstrated high catalytic efficiency for the reduction of 4-nitrophenol to 4-aminophenol, a reaction of considerable importance in environmental chemistry .
Antipathogenic Studies
Anthranilic acid derivatives, including n-Boc-5-methylanthranilic acid , are studied for their antipathogenic capabilities. Ag (I) complex, in particular, has shown promising activity against clinically important bacteria like S. aureus , P. aeruginosa , and E. coli , as well as commercially significant fungi and root-knot nematodes .
Pharmaceutical Intermediates
n-Boc-5-methylanthranilic acid: is extensively used as an intermediate in the production of pharmaceuticals. Its role is crucial in the synthesis of drugs due to its structural versatility and reactivity .
Synthesis of Fluorescent Labels and Affinity Tags
This compound is also employed in the synthesis of fluorescent labels and affinity tags, which are essential in various scientific research applications, particularly in the study of biological molecules and processes .
Neuroprotection and Diabetes Management
Derivatives of anthranilic acid, including n-Boc-5-methylanthranilic acid , find applications in neuroprotection by downregulating pathways responsible for neurodegeneration. Moreover, they offer therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
Propiedades
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMHARFGTWUWNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373779 |
Source


|
| Record name | n-boc-5-methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Boc-5-methylanthranilic acid | |
CAS RN |
669713-60-4 |
Source


|
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-boc-5-methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

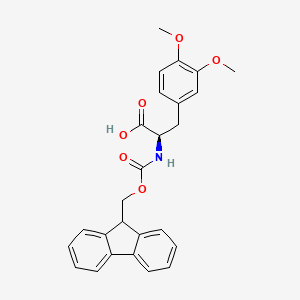
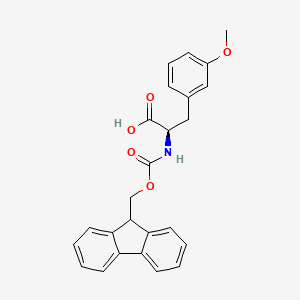
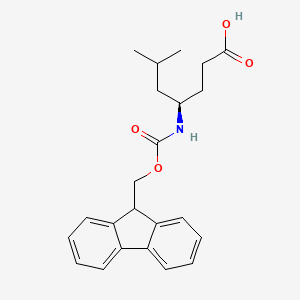
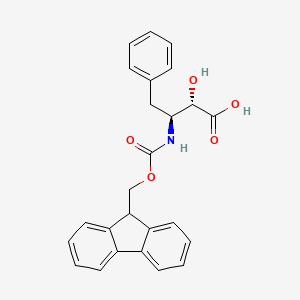
![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
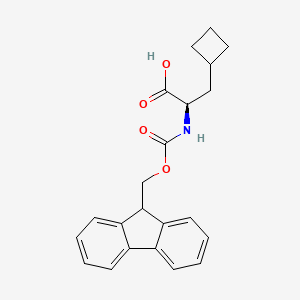
![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)
![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
